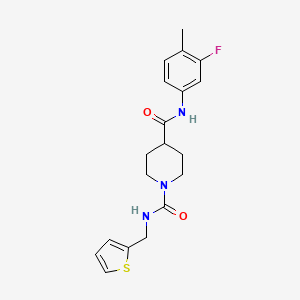

N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Description

N4-(3-Fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a piperidine-based dicarboxamide derivative featuring two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group at the N4 position and a thiophen-2-ylmethyl group at the N1 position. This compound belongs to a broader class of piperidine dicarboxamides, which are structurally characterized by a central piperidine ring linked to carboxamide groups at the 1- and 4-positions.

The 3-fluoro-4-methylphenyl group introduces both electron-withdrawing (fluorine) and electron-donating (methyl) effects, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

4-N-(3-fluoro-4-methylphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S/c1-13-4-5-15(11-17(13)20)22-18(24)14-6-8-23(9-7-14)19(25)21-12-16-3-2-10-26-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDAZWQRBUHPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is with a molecular weight of 378.47 g/mol. The structure comprises a piperidine ring substituted with a thiophene and a fluorinated aromatic moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopamine (DA) and serotonin (5HT) transporters. The presence of the piperidine moiety is known to enhance binding affinity to these transporters, potentially leading to increased dopaminergic activity.

Binding Affinity

Studies have shown that derivatives of piperidine compounds exhibit significant binding affinity towards dopamine and serotonin receptors. For instance, modifications on the piperidine structure can lead to enhanced selectivity for the DA transporter over the serotonin transporter, which is crucial for developing treatments for disorders like depression and schizophrenia .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties. Compounds with similar scaffolds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA. The thiophene ring is often implicated in enhancing the antimicrobial activity due to its electron-withdrawing properties .

Anticancer Potential

Recent studies have begun to explore the anticancer potential of this compound. Compounds structurally related to piperidines have been evaluated for their cytotoxic effects against several cancer cell lines. Initial results indicate that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on both the thiophene and piperidine rings significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased binding affinity |

| Thiophene position | Enhanced antimicrobial activity |

| Alkyl chain length | Variability in cytotoxicity |

These findings underscore the importance of specific structural features in determining the biological efficacy of the compound.

Case Studies

- Dopamine Transporter Binding : A study involving analogs of piperidine demonstrated that fluoro-substituted compounds had higher selectivity for DA transporters compared to non-fluorinated counterparts .

- Antimicrobial Evaluation : In vitro tests revealed that derivatives with thiophene substitutions exhibited significant antimicrobial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents against infections .

- Cytotoxicity Tests : Research on similar compounds indicated promising results in inhibiting growth in breast and renal cancer cell lines, suggesting that further exploration into this compound's anticancer properties could be warranted .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by:

- Chemical Formula : CHFNOS

- Molecular Weight : Approximately 329.39 g/mol

- Structure : The compound features a piperidine ring substituted with a thiophenyl group and a fluoromethylphenyl moiety, contributing to its unique biological properties.

Modulation of Ion Channels

One of the significant applications of this compound is its role as a modulator of ion channels, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is involved in thermosensation and nociception. Compounds that modulate this channel can have implications in pain management and the treatment of conditions such as neuropathic pain and cancer-related pain.

- Case Study : Research has shown that derivatives similar to N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide exhibit significant activity in modulating TRPM8 channels, leading to potential analgesic effects without the side effects associated with traditional analgesics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing programmed cell death pathways . Further investigations are needed to confirm these findings in vivo.

Neuroprotective Effects

Given its structural attributes, this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research Findings : Preliminary research suggests that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy.

Toxicology Studies

Toxicological assessments are essential to ensure the safety of this compound for clinical use. Early studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs of the target compound, highlighting substituent differences and their implications:

Key Observations:

The thiophen-2-ylmethyl group in the target compound may improve π-π stacking interactions in hydrophobic binding pockets compared to pyridin-4-yl or porphyrin groups in analogs .

Biological Activity Trends :

- Compound 8a demonstrated 91% yield in synthesis and antiviral activity against neurotropic alphaviruses, suggesting that pyridinyl ethyl groups at N4 enhance target engagement in viral replication pathways .

- Compound 6 showed acetylcholinesterase inhibition, indicating that heterocyclic N1 substituents (e.g., pyrazolylmethyl) are critical for enzyme interaction .

Synthetic Challenges :

Physicochemical and Pharmacokinetic Properties

Notes:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4-(3-fluoro-4-methylphenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and carboxamide coupling. For example, piperidine-1,4-dicarboxylic acid derivatives are functionalized with fluorophenyl and thiophenemethyl groups using coupling reagents like EDCI or HOBt in anhydrous DMF . Optimization involves adjusting solvent polarity, temperature (e.g., 0–60°C), and stoichiometric ratios of reactants. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions on the piperidine and aromatic rings. For example, fluorine substituents exhibit distinct splitting patterns in 19F NMR .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. A related piperidine-carboxamide derivative (COD entry 2230670) was characterized with unit cell parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening involves:

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., IC50 determination) .

- Microbial susceptibility testing : Broth microdilution for antimicrobial activity against Gram-positive/negative strains .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side reactions in the carboxamide coupling step?

- Methodological Answer :

- Catalyst selection : Use Pd-mediated cross-coupling for aryl-thiophene bonds, which reduces byproducts compared to traditional SN2 reactions .

- Protecting group strategy : Temporarily block reactive amines with Boc groups to prevent undesired nucleophilic attacks .

- In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and adjust reagent addition rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies between in vitro and in vivo results .

- Structural analogs comparison : Compare with fluorophenyl-piperidine derivatives (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s binding affinity for target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., ATP-binding pockets). Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to assess binding free energy (MM-PBSA method) .

- Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl for hydrophobic interactions) using LigandScout .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .

- Countercurrent Chromatography (CCC) : Leverage partition coefficients in a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) for scalable purification .

- Membrane filtration : Employ nanofiltration membranes (MWCO 500 Da) to remove low-molecular-weight impurities .

Data Analysis and Validation

Q. How should researchers validate the reproducibility of thermal stability data (e.g., DSC/TGA results)?

- Methodological Answer :

- Triplicate runs : Perform Differential Scanning Calorimetry (DSC) at heating rates of 5–10°C/min under nitrogen .

- Kinetic analysis : Use Kissinger or Ozawa methods to calculate activation energy (Ea) from multiple heating rates, ensuring consistency .

- Cross-lab validation : Compare data with independent labs using standardized reference compounds (e.g., indium for DSC calibration) .

Q. What statistical approaches address variability in dose-response relationships during pharmacological testing?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

- Bootstrap resampling : Assess robustness of EC50 estimates by generating 10,000 synthetic datasets .

- ANOVA with post hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.